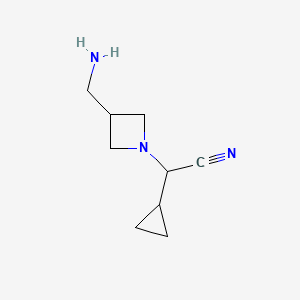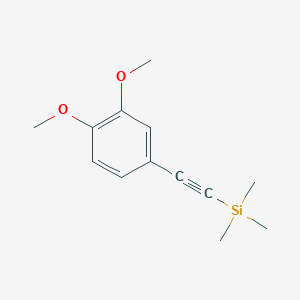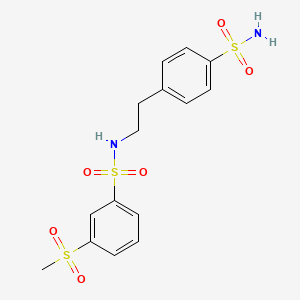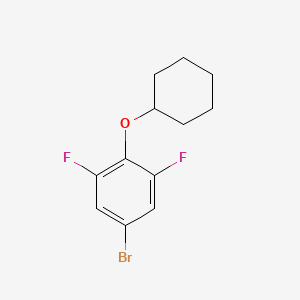
2-(3-(Aminomethyl)azetidin-1-yl)-2-cyclopropylacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(Aminomethyl)azetidin-1-yl)-2-cyclopropylacetonitrile is a heterocyclic compound containing an azetidine ring Azetidines are four-membered saturated heterocycles with one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Aminomethyl)azetidin-1-yl)-2-cyclopropylacetonitrile typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by the aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(Aminomethyl)azetidin-1-yl)-2-cyclopropylacetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-(3-(Aminomethyl)azetidin-1-yl)-2-cyclopropylacetonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It may be used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-(Aminomethyl)azetidin-1-yl)-2-cyclopropylacetonitrile involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Azetidine: A four-membered ring containing one nitrogen atom.
Oxetane: A four-membered ring containing one oxygen atom.
Pyrrole: A five-membered ring containing one nitrogen atom.
Uniqueness
2-(3-(Aminomethyl)azetidin-1-yl)-2-cyclopropylacetonitrile is unique due to its specific structure, which combines an azetidine ring with a cyclopropylacetonitrile group. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other similar compounds .
Propiedades
Fórmula molecular |
C9H15N3 |
|---|---|
Peso molecular |
165.24 g/mol |
Nombre IUPAC |
2-[3-(aminomethyl)azetidin-1-yl]-2-cyclopropylacetonitrile |
InChI |
InChI=1S/C9H15N3/c10-3-7-5-12(6-7)9(4-11)8-1-2-8/h7-9H,1-3,5-6,10H2 |
Clave InChI |
UZTQWAYSABLXLY-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(C#N)N2CC(C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-methylphenyl)-2-[(5-oxo-4-phenyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide](/img/structure/B14870055.png)

![N-methyl-1-(2-oxaspiro[3.3]heptan-6-yl)methanamine](/img/structure/B14870061.png)



![8-Bromo-6-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B14870083.png)
![N-(benzo[d]thiazol-2-yl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B14870085.png)

![4,6-Dichloro-2-(methylthio)-5-{[({[4-(trifluoromethoxy)anilino]carbonyl}oxy)imino]methyl}pyrimidine](/img/structure/B14870094.png)

